8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of isothiazolopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a thienyl group, and a dihydroisothiazolopyrimidine core
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-2-19-3-5-21(6-4-19)33-23-17-22(26-18-27-23)28-11-7-20(8-12-28)24(30)29-13-9-25(10-14-29)31-15-16-32-25/h3-6,17-18,20H,2,7-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMODMYHIDWGGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[45]decane typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring, such as suprofen and articaine, share structural similarities with 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane.
Isothiazolopyrimidine Derivatives: Other compounds in the isothiazolopyrimidine class may have similar chemical properties and biological activities.
Uniqueness
The uniqueness of 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane lies in its specific combination of functional groups and its potential for diverse applications in various fields of research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study.
Biological Activity
The compound 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule with potential pharmacological applications. Its structure includes a spirocyclic framework, which is known for contributing to biological activity through interactions with various biological targets.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a piperidine ring, a pyrimidine moiety, and an ethylphenoxy group. The presence of the dioxa and azaspiro components enhances its structural diversity, which can influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 460.6 g/mol |
| CAS Number | 1115999-09-1 |
| IUPAC Name | 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Notably, it has been studied for its affinity towards sigma receptors, particularly the σ1 receptor, which plays a crucial role in various neurological processes.
- Sigma Receptor Binding : Research indicates that derivatives of this compound exhibit significant binding affinity for σ1 receptors, which are implicated in neuroprotection and modulation of neurotransmitter release . The compound's ability to selectively bind to these receptors suggests potential applications in treating neurodegenerative diseases.
- Antitumor Potential : In studies involving tumor models, derivatives similar to this compound demonstrated high accumulation in cancerous tissues during PET imaging, indicating potential as a radiotracer for tumor detection . The interaction with σ1 receptors may also contribute to anti-cancer activity by modulating cell survival pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same class:
- Study on σ1 Receptor Ligands : A series of piperidine compounds were synthesized and evaluated for their binding affinity to σ1 receptors. These compounds showed low lipophilicity and high selectivity for σ1 over σ2 receptors, suggesting their potential utility in imaging and therapeutic applications .
- Tumor Imaging Applications : A specific derivative was labeled with fluorine-18 for PET imaging, demonstrating effective targeting of σ1 receptors in tumor xenograft models. This highlights the compound's applicability in cancer diagnostics .
Summary of Biological Activities
The following table summarizes key biological activities associated with 8-{1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane:
| Activity Type | Description |
|---|---|
| Receptor Binding | High affinity for σ1 receptors; potential neuroprotective effects |
| Antitumor Activity | Significant accumulation in tumors; potential use as a radiotracer |
| Neuropharmacology | Modulation of neurotransmitter release; implications for treating CNS disorders |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
